molecular formula C11H17N3O2 B8559608 N-(5-methoxypyrimidin-2-yl)hexanamide CAS No. 1057667-16-9

N-(5-methoxypyrimidin-2-yl)hexanamide

Cat. No. B8559608
Key on ui cas rn: 1057667-16-9
M. Wt: 223.27 g/mol
InChI Key: ZWBNJFBMNQGACS-UHFFFAOYSA-N
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Patent
US08012989B2

Procedure details

N-(5-Methoxypyrimidin-2-yl)hexanamide (17.26 g, 77 mmol) was suspended in 1,2-dichloroethane (170 mL), the suspension was added with boron tribromide (20.5 mL, 216 mmol), and the mixture was refluxed by heating for 30 minutes. The reaction mixture was inactivated with methanol (170 mL) under ice cooling. The reaction mixture was concentrated under reduced pressure, the resulting residue was added with saturated ammonia in methanol (85 mL) under ice cooling, and the mixture was homogenized. The reaction mixture was concentrated under reduced pressure, and the resulting residue was added with water, and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure, and the resulting residue was isolated and purified by silica gel column chromatography (hexane:acetone=2:1) to obtain N-(5-hydroxypyrimidin-2-yl)hexanamide (9.36 g, 59%) as pale yellow solid.
Quantity
17.26 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[N:5][C:6]([NH:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[N:7][CH:8]=1.B(Br)(Br)Br.CO>ClCCCl>[OH:2][C:3]1[CH:4]=[N:5][C:6]([NH:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
17.26 g
Type
reactant
Smiles
COC=1C=NC(=NC1)NC(CCCCC)=O
Step Two
Name
Quantity
20.5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was added with saturated ammonia in methanol (85 mL) under ice cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was isolated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane:acetone=2:1)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=NC(=NC1)NC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.36 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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